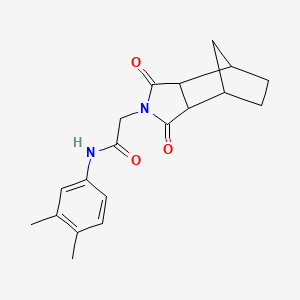![molecular formula C26H26N4O3 B11593419 (2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11593419.png)
(2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The phenoxy group is introduced via nucleophilic substitution reactions.
- Common reagents include phenols and alkyl halides, with the reaction typically carried out in polar aprotic solvents.
Attachment of the Piperidine Moiety:
- The piperidine group is attached through amide bond formation.
- This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts.
Formation of the Enenitrile Group:
- The final step involves the introduction of the enenitrile group through condensation reactions.
- Reaction conditions may include the use of strong bases and dehydrating agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperidine moieties.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the phenoxy and pyrido[1,2-a]pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Products may include phenolic derivatives and N-oxides.
Reduction: Reduced products may feature hydroxyl groups and secondary amines.
Substitution: Substituted products can vary widely depending on the reagents used, leading to derivatives with altered functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Pyrido[1,2-a]pyrimidine Core:
- Starting with a suitable pyrimidine derivative, the core structure is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and elevated temperatures.
科学研究应用
(2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways such as apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.
相似化合物的比较
- **(2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE shares structural similarities with other pyrido[1,2-a]pyrimidine derivatives, such as:
- (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
- (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
Uniqueness:
- The unique combination of functional groups in (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C26H26N4O3 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
(E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C26H26N4O3/c1-17-9-7-11-22(19(17)3)33-24-21(26(32)30-14-8-10-18(2)23(30)28-24)15-20(16-27)25(31)29-12-5-4-6-13-29/h7-11,14-15H,4-6,12-13H2,1-3H3/b20-15+ |
InChI 键 |
ZLRPZZYMFYEIDR-HMMYKYKNSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)N4CCCCC4)C |
规范 SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)N4CCCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593336.png)
![(5Z)-3-cyclohexyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11593345.png)
![6-(4-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593351.png)
![(2-chloro-6-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11593352.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11593353.png)


![6-amino-8-(5-bromo-2-ethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593359.png)
![4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B11593365.png)
![(5Z)-5-({3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593371.png)
![1-[3-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11593378.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11593382.png)


